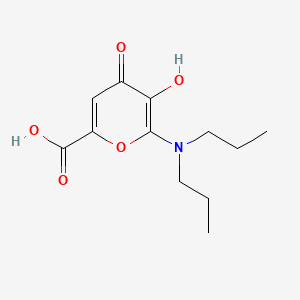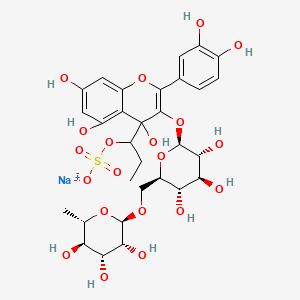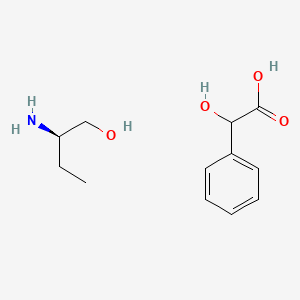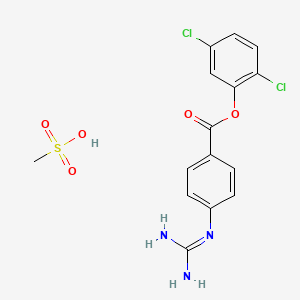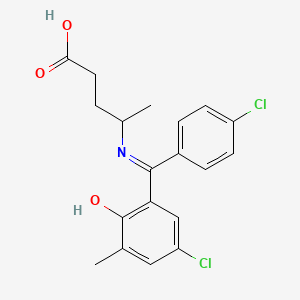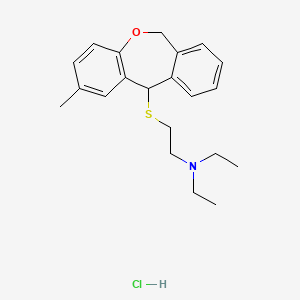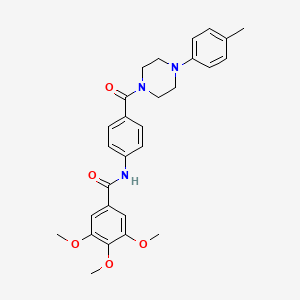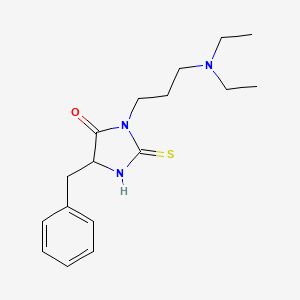
5-Benzyl-3-(3-(diethylamino)propyl)-2-thiohydantoin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Benzyl-3-(3-(diethylamino)propyl)-2-thiohydantoin is a compound belonging to the hydantoin family. Hydantoins are heterocyclic organic compounds that have a wide range of applications in medicinal chemistry due to their diverse biological activities. This particular compound is characterized by the presence of a benzyl group, a diethylamino propyl chain, and a thiohydantoin core, making it a unique and versatile molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-3-(3-(diethylamino)propyl)-2-thiohydantoin typically involves the reaction of benzyl isothiocyanate with 3-(diethylamino)propylamine in the presence of a base. The reaction proceeds through the formation of an intermediate thiourea, which cyclizes to form the thiohydantoin ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
5-Benzyl-3-(3-(diethylamino)propyl)-2-thiohydantoin undergoes various chemical reactions, including:
Oxidation: The thiohydantoin moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding hydantoin derivative.
Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydantoin derivatives.
Substitution: Nitrobenzyl or halobenzyl derivatives.
Aplicaciones Científicas De Investigación
5-Benzyl-3-(3-(diethylamino)propyl)-2-thiohydantoin has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anticonvulsant and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Benzyl-3-(3-(diethylamino)propyl)-2-thiohydantoin involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The diethylamino propyl chain and thiohydantoin core play crucial roles in its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
5-Benzyl-3-pyridyl-1H-1,2,4-triazole: Another compound with a benzyl group and a heterocyclic core, known for its xanthine oxidase inhibitory activity.
5-Benzyl-3-aminoindazole: A compound with a benzyl group and an indazole core, studied for its biological activities.
Uniqueness
5-Benzyl-3-(3-(diethylamino)propyl)-2-thiohydantoin is unique due to its combination of a thiohydantoin core and a diethylamino propyl chain, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
86503-21-1 |
|---|---|
Fórmula molecular |
C17H25N3OS |
Peso molecular |
319.5 g/mol |
Nombre IUPAC |
5-benzyl-3-[3-(diethylamino)propyl]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C17H25N3OS/c1-3-19(4-2)11-8-12-20-16(21)15(18-17(20)22)13-14-9-6-5-7-10-14/h5-7,9-10,15H,3-4,8,11-13H2,1-2H3,(H,18,22) |
Clave InChI |
GNQFYCOPBJYJRW-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCCN1C(=O)C(NC1=S)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![thiazol-5-ylmethyl N-[(1S,2S,4S)-1-benzyl-2-hydroxy-4-[[(2S)-2-[[(2-isopropylthiazol-4-yl)methyl-methyl-carbamoyl]amino]propanoyl]amino]-5-phenyl-pentyl]carbamate](/img/structure/B12744057.png)


